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Compound of Interest

Compound Name: BR103

Cat. No.: B606335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BR103, also known as Azalanstat
or RS-21607. BR103 is a potent and selective inhibitor of lanosterol 14a-demethylase, a key
enzyme in the cholesterol biosynthesis pathway. This document details its chemical structure,
mechanism of action, relevant quantitative data, summaries of key experimental protocols, and
a visualization of the signaling pathway it modulates.

Chemical Structure

BR103, chemically named 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-
ylmethyl)-1,3-dioxolan-4-yllmethyl}sulfanyl)aniline, is a synthetic imidazole derivative.

Chemical Formula: C22H24CIN302S

Molecular Weight: 429.96 g/mol

SMILES: Clclccc(ccl)CCIC@@]2(OC--INVALID-LINK--CSc3ccc(N)ce3)Cndceenc4d
INChl Key: VYNIUBZKEWJOJP-UNMCSNQZSA-N

Mechanism of Action

Azalanstat is a tight-binding, competitive inhibitor of lanosterol 14a-demethylase (CYP51A1), a
cytochrome P450 enzyme.[1] This enzyme is critical for the conversion of lanosterol to
cholesterol in the cholesterol biosynthesis pathway. By inhibiting this step, Azalanstat
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effectively blocks the endogenous production of cholesterol.[2] Studies have shown that it
preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apo B)
relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apo A-1).[2]

Quantitative Data

The following tables summarize the key quantitative data reported for BR103 (Azalanstat).

Table 1: In Vivo Efficacy in Hamsters

Parameter Value Species Administration Reference
Serum
Cholesterol 62 mg/kg Hamster Oral [2]

Lowering (EDso)

Hepatic HMG-
CoA Reductase 31 mg/kg Hamster Oral [2]
Inhibition (EDso)

Table 2: In Vitro Potency

Parameter Value (app Ki) Enzyme Source Reference

Lanosterol 140- )
o 840 pM Rat Liver [1]
demethylase Inhibition

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the
activity of BR103 (Azalanstat). These are based on published literature and are intended to
provide an overview rather than complete, detailed protocols.

1. In Vivo Cholesterol Lowering Studies in Hamsters

e Objective: To determine the dose-dependent effect of orally administered Azalanstat on
serum cholesterol levels.
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o Methodology Summary: Male golden Syrian hamsters are fed a standard chow diet.
Azalanstat is administered orally, likely as a daily dose, at a range of concentrations (e.g., 3-
30 mg/kg).[1] After a specified treatment period (e.g., one week), blood samples are
collected to measure serum cholesterol levels. The dose required to achieve a 50%
reduction in serum cholesterol (EDso) is then calculated.[2]

2. In Vitro Inhibition of Lanosterol 14a-demethylase

» Objective: To determine the inhibitory potency (apparent Ki) of Azalanstat against purified
lanosterol 14a-demethylase.

o Methodology Summary: The lanosterol 14a-demethylase enzyme is purified from rat liver
microsomes. The enzymatic assay is performed by incubating the purified enzyme with its
substrate, lanosterol, in the presence of varying concentrations of Azalanstat. The rate of
product formation is measured, and the data are used to calculate the apparent inhibition
constant (Ki) through competitive binding analysis.[1]

3. Inhibition of Cholesterol Synthesis in HepG2 Cells

o Objective: To assess the ability of Azalanstat to inhibit cholesterol synthesis in a human liver
cell line.

e Methodology Summary: Human hepatoma G2 (HepG2) cells are cultured in a suitable
medium. The cells are then treated with various concentrations of Azalanstat. To measure
cholesterol synthesis, a radiolabeled precursor, such as [**C]-acetate, is added to the culture
medium. After an incubation period, the cellular lipids are extracted, and the amount of
radiolabel incorporated into cholesterol is quantified to determine the extent of inhibition.

Signaling Pathway Visualization

The following diagram illustrates the cholesterol biosynthesis pathway and the point of
inhibition by BR103 (Azalanstat).
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Caption: Cholesterol biosynthesis pathway and the inhibitory action of BR103.

This diagram illustrates the multi-step conversion of Acetyl-CoA to Cholesterol. BR103
(Azalanstat) specifically inhibits the enzyme Lanosterol 14a-demethylase (CYP51A1), thereby
blocking the conversion of Lanosterol to downstream sterols and ultimately Cholesterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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